4-[(5-ethylpyrimidin-2-yl)oxy]-N-(2-methylpropyl)piperidine-1-carboxamide
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Overview
Description
4-[(5-ethylpyrimidin-2-yl)oxy]-N-(2-methylpropyl)piperidine-1-carboxamide is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound features a piperidine ring substituted with a carboxamide group and an ethylpyrimidinyl ether moiety, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(5-ethylpyrimidin-2-yl)oxy]-N-(2-methylpropyl)piperidine-1-carboxamide typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Carboxamide Group: The carboxamide group is introduced via an amidation reaction using suitable amines and carboxylic acid derivatives.
Attachment of the Ethylpyrimidinyl Ether Moiety: This step involves the etherification of the piperidine ring with 5-ethylpyrimidine-2-ol under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and pressure conditions to facilitate the reactions efficiently.
Chemical Reactions Analysis
Types of Reactions
4-[(5-ethylpyrimidin-2-yl)oxy]-N-(2-methylpropyl)piperidine-1-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the piperidine ring or the pyrimidine moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of alkylated or acylated derivatives.
Scientific Research Applications
4-[(5-ethylpyrimidin-2-yl)oxy]-N-(2-methylpropyl)piperidine-1-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-[(5-ethylpyrimidin-2-yl)oxy]-N-(2-methylpropyl)piperidine-1-carboxamide involves its interaction with specific molecular targets. This compound may bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of its use.
Comparison with Similar Compounds
Similar Compounds
- 5-[(2-ethylpyrimidin-2-yl)oxy]-N-(2-methylpropyl)piperidine-1-carboxamide
- 4-[(5-methylpyrimidin-2-yl)oxy]-N-(2-methylpropyl)piperidine-1-carboxamide
- 4-[(5-ethylpyrimidin-2-yl)oxy]-N-(2-ethylpropyl)piperidine-1-carboxamide
Uniqueness
4-[(5-ethylpyrimidin-2-yl)oxy]-N-(2-methylpropyl)piperidine-1-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a piperidine ring, carboxamide group, and ethylpyrimidinyl ether moiety makes it a valuable compound for various research applications.
Properties
IUPAC Name |
4-(5-ethylpyrimidin-2-yl)oxy-N-(2-methylpropyl)piperidine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26N4O2/c1-4-13-10-17-15(18-11-13)22-14-5-7-20(8-6-14)16(21)19-9-12(2)3/h10-12,14H,4-9H2,1-3H3,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SDTINVKSYUONQR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CN=C(N=C1)OC2CCN(CC2)C(=O)NCC(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.40 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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